AChE Inhibitory Potency of 1,2,4-Triazolidine-3-thione Scaffold vs. Clinical Standard Neostigmine
Synthesized 1,2,4-triazolidine-3-thione derivatives from Mahajan et al. (2020) were evaluated against AChE in vitro (Ellman assay) and compared head-to-head with the clinical cholinesterase inhibitor neostigmine methylsulfate. The most active compound in the series achieved an IC₅₀ of 0.0269 ± 0.0021 μM, approximately 2.2-fold more potent than neostigmine (IC₅₀ ≈ 0.059 μM). The full series spanned IC₅₀ values from 0.0269 to 1.1725 μM, demonstrating that potency is exquisitely tunable via 5-position aryl substitution [1]. This potency hierarchy establishes the triazolidine-3-thione core as a viable template for designing AChE inhibitors with superior potency to the clinically used standard.
| Evidence Dimension | AChE inhibitory potency (IC₅₀, μM) |
|---|---|
| Target Compound Data | Most potent 1,2,4-triazolidine-3-thione derivative: IC₅₀ = 0.0269 ± 0.0021 μM; Series range: 0.0269–1.1725 μM [1] |
| Comparator Or Baseline | Neostigmine methylsulfate: IC₅₀ ≈ 0.059 μM [1] |
| Quantified Difference | ~2.2-fold more potent than neostigmine for the best derivative; the full series spans a >43-fold potency range |
| Conditions | In vitro Ellman assay (acetylthiocholine iodide substrate, DTNB chromogen, pH 8.0 phosphate buffer, 25°C) |
Why This Matters
A >40-fold potency window within a single scaffold class demonstrates that not all 1,2,4-triazolidine-3-thiones are equivalent; selection of a specific 5-substituted derivative—such as the pyrazolylidene-bearing compound—is critical for achieving target AChE inhibitory potency in drug discovery programs.
- [1] Mahajan PG, Dige NC, Vanjare BD, Raza H, Hassan M, Seo SY, Kim CH, Lee KH. Synthesis and biological evaluation of 1,2,4-triazolidine-3-thiones as potent acetylcholinesterase inhibitors: in vitro and in silico analysis through kinetics, chemoinformatics and computational approaches. Mol Divers. 2020;24(4):1185-1203. doi:10.1007/s11030-019-09983-y. View Source
